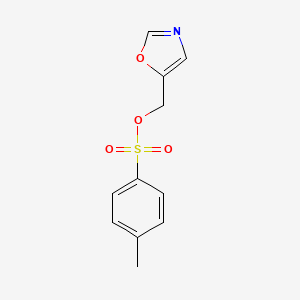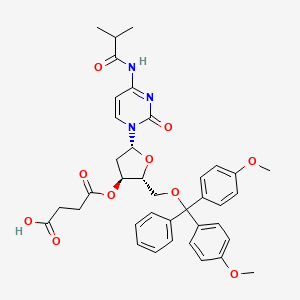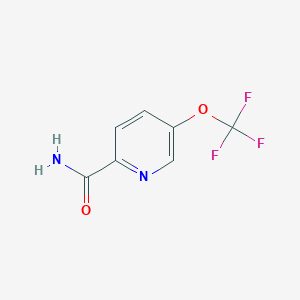
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol: is a chemical compound with a complex structure that includes multiple hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol typically involves the reaction of ethylenediamine with formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable complexes with various biological molecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desirable properties.
Mechanism of Action
The mechanism by which ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with proteins and enzymes, altering their activity and function. The hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethylenediamine: A simpler compound with two amino groups, used as a precursor in the synthesis of ((2-((Hydroxymethyl)amino)ethyl)azanediyl)dimethanol.
Triethanolamine: A compound with three hydroxyl groups and one amino group, used in various industrial applications.
Diethanolamine: A compound with two hydroxyl groups and one amino group, similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of multiple hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in different fields.
Properties
Molecular Formula |
C5H14N2O3 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
[2-[bis(hydroxymethyl)amino]ethylamino]methanol |
InChI |
InChI=1S/C5H14N2O3/c8-3-6-1-2-7(4-9)5-10/h6,8-10H,1-5H2 |
InChI Key |
RRYKFOOPBCFDAC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CO)CO)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
